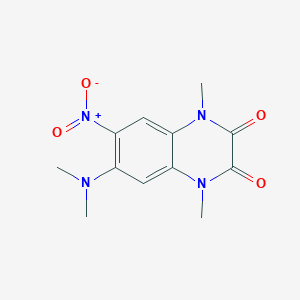![molecular formula C25H22N2O7 B11484771 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11484771.png)
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the alkylation of the indole core with a suitable 3,4-dimethoxyphenyl derivative, often using a Friedel-Crafts alkylation reaction.
Oxidation and Hydroxylation:
Nitrobenzyl Substitution: The final step involves the substitution of the indole nitrogen with a 4-nitrobenzyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one: can be compared with other similar compounds, such as:
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with a methyl group instead of a nitro group, which may result in different chemical and biological properties.
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with a chloro group instead of a nitro group, which may affect its reactivity and applications.
The uniqueness of This compound
属性
分子式 |
C25H22N2O7 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[(4-nitrophenyl)methyl]indol-2-one |
InChI |
InChI=1S/C25H22N2O7/c1-33-22-12-9-17(13-23(22)34-2)21(28)14-25(30)19-5-3-4-6-20(19)26(24(25)29)15-16-7-10-18(11-8-16)27(31)32/h3-13,30H,14-15H2,1-2H3 |
InChI 键 |
QOGQBXLXAKNJRU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-p-toluamide](/img/structure/B11484694.png)
![5-(4-bromophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11484699.png)

![Ethyl 2-[(3-chlorophenyl)amino]-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11484714.png)
![4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11484722.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11484736.png)
![4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11484743.png)
![2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11484744.png)
![1-[2-(3-chlorophenoxy)phenyl]-1H-tetrazole](/img/structure/B11484747.png)
![N-(3-{methyl[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11484762.png)
![13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11484770.png)
![3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide](/img/structure/B11484773.png)

![4-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11484781.png)
